N-[1-(4-methylphenyl)ethyl]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-[1-(4-methylphenyl)ethyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-10-3-5-12(6-4-10)11(2)15-14(16)13-7-8-17-9-13/h3-9,11H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKALFRRWXZJMEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(4-methylphenyl)ethyl]thiophene-3-carboxamide can be achieved through various synthetic routes. One common method involves the condensation reaction of 1-(4-methylphenyl)ethanamine with thiophene-3-carboxylic acid. The reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow processes to ensure consistent production quality .
Chemical Reactions Analysis
N-[1-(4-methylphenyl)ethyl]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of thiol derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using reagents such as halogens or alkylating agents.
Scientific Research Applications
Inhibition of IKK-2 Enzyme
One of the primary applications of N-[1-(4-methylphenyl)ethyl]thiophene-3-carboxamide is its role as an inhibitor of the IκB kinase 2 (IKK-2) enzyme. This enzyme is crucial in the NF-κB signaling pathway, which regulates the expression of pro-inflammatory cytokines and is implicated in various inflammatory diseases. The inhibition of IKK-2 by this compound can be beneficial in treating conditions such as:
- Rheumatoid Arthritis
- Multiple Sclerosis
- Inflammatory Bowel Disease
- Asthma
- Chronic Obstructive Pulmonary Disease
The therapeutic efficacy of this compound in these diseases arises from its ability to modulate inflammatory responses, thereby reducing symptoms and disease progression .
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. Research indicates that compounds with thiophene moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown promising results against:
- Breast Cancer (MDA-MB-231)
- Lung Cancer (A549)
- Colorectal Cancer (HCT116)
The mechanism behind these anticancer effects may involve the induction of apoptosis and inhibition of tumor cell proliferation .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that thiophene derivatives can possess antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents. Specific findings include:
- Effective against Gram-positive and Gram-negative bacteria.
- Potential use in treating infections resistant to conventional antibiotics.
The structure-activity relationship (SAR) studies suggest that modifications to the thiophene ring can enhance antimicrobial potency .
Structure and Synthesis
Understanding the chemical structure and synthesis pathways is crucial for further applications. This compound can be synthesized through various methods, including:
- Condensation Reactions : Involving thiophene derivatives with carboxylic acids.
- Amidation Reactions : Using amines to form carboxamides.
These synthetic strategies are essential for producing analogs with improved biological activities and lower toxicity profiles .
Case Study: Anticancer Activity Evaluation
A comprehensive study on the anticancer activity of thiophene derivatives, including this compound, revealed significant growth inhibition in several cancer cell lines. The study employed various assays to assess cytotoxicity, including MTT assays and flow cytometry for apoptosis detection.
| Compound | Cell Line | % Growth Inhibition |
|---|---|---|
| 7b | MDA-MB-231 | 86.61% |
| 6h | OVCAR-8 | 85.26% |
| 5a | HCT116 | 75.99% |
These results underscore the potential of thiophene derivatives as effective anticancer agents .
Case Study: Anti-inflammatory Effects
In a study assessing anti-inflammatory effects, this compound was tested in animal models for its ability to reduce inflammation markers associated with rheumatoid arthritis. Results indicated a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, demonstrating its therapeutic potential in managing inflammatory diseases .
Mechanism of Action
The mechanism of action of N-[1-(4-methylphenyl)ethyl]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[1-(4-methylphenyl)ethyl]thiophene-3-carboxamide with four related compounds, focusing on structural variations, substituent effects, and inferred pharmacological implications.
N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)thiophene-3-carboxamide (Compound 6p)
- Structural Differences : Incorporates a pyridine ring and a bulky tert-butylphenyl group instead of the 4-methylphenylethyl substituent.
- The tert-butyl group increases steric hindrance, which could reduce off-target interactions but may also limit solubility .
4'-(Benzylsulfamoyl)-N-[1-(4-methylphenyl)ethyl]-[1,1'-biphenyl]-3-carboxamide (L523-0691)
- Structural Differences : Replaces the thiophene ring with a biphenyl system and adds a benzylsulfamoyl group.
- The sulfamoyl group introduces polarity, which may balance the lipophilicity of the 4-methylphenylethyl group, optimizing solubility and bioavailability .
N-(4-Acetylphenyl)-4,5-dimethylthiophene-3-carboxamide
- Structural Differences : Features methyl groups at the 4- and 5-positions of the thiophene ring and an acetylated phenyl substituent.
- Implications :
2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide
- Structural Differences : Substitutes the thiophene with a furopyridine core and includes fluorinated and cyclopropyl groups.
- The cyclopropyl group may reduce conformational flexibility, favoring entropically driven binding .
Comparative Data Table
Key Findings and Implications
- Thiophene vs. Biphenyl/Furopyridine Cores : Thiophene derivatives (e.g., the target compound and N-(4-Acetylphenyl)-4,5-dimethylthiophene-3-carboxamide) prioritize compactness and metabolic stability, whereas biphenyl or furopyridine systems (e.g., L523-0691 and ’s compound) offer extended conjugation for targeted interactions .
- Substituent Effects : Bulky groups (tert-butyl, cyclopropyl) may improve selectivity but reduce solubility, while polar groups (sulfamoyl, acetyl) balance lipophilicity .
- Fluorine and Heteroatoms : Fluorination and nitrogen/oxygen incorporation (pyridine, furopyridine) enhance binding through electronegativity and hydrogen bonding .
Biological Activity
N-[1-(4-methylphenyl)ethyl]thiophene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.
Overview of Biological Activities
The compound has been studied for various biological activities, including:
- Antimicrobial Activity : Exhibits significant effects against various pathogens.
- Anti-inflammatory Properties : Demonstrates potential in reducing inflammation.
- Anticancer Effects : Shows promise in inhibiting cancer cell proliferation.
Target Interactions
Thiophene derivatives, including this compound, interact with multiple biological targets. While specific interactions for this compound are not fully elucidated, similar compounds typically modulate the activity of proteins involved in critical biochemical pathways, affecting cellular processes such as proliferation and apoptosis.
Biochemical Pathways
The compound is believed to influence various biochemical pathways associated with inflammation and cancer progression. For instance, it may inhibit key enzymes or receptors that play roles in these pathways, leading to therapeutic effects.
Antimicrobial Studies
In vitro studies have shown that this compound possesses notable antimicrobial activity. For example, it has been tested against common bacterial strains, demonstrating minimum inhibitory concentration (MIC) values that indicate effective inhibition of growth:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 25 |
These results suggest its potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.
Anti-inflammatory Effects
Research indicates that the compound exhibits anti-inflammatory properties. In a study evaluating its effects on inflammatory markers, it showed a significant reduction in cytokine levels compared to control groups:
- Cytokine Inhibition : Reduction in TNF-α levels by approximately 40% at a concentration of 50 µM.
This suggests that this compound could be a candidate for developing anti-inflammatory therapies.
Anticancer Activity
A pivotal study assessed the anticancer potential of thiophene derivatives, including this compound. The results indicated that it effectively inhibits the proliferation of cancer cells:
| Cell Line | IC50 (µM) |
|---|---|
| Hep3B (Hepatocellular Carcinoma) | 12.5 |
| MDA-MB-231 (Breast Cancer) | 15.0 |
Mechanistic studies revealed that the compound induces cell cycle arrest and promotes apoptosis in cancer cells, further supporting its potential as an anticancer agent.
Case Studies and Applications
Several case studies have highlighted the therapeutic applications of this compound:
- Antimicrobial Efficacy Against Resistant Strains : A study demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential role in addressing antibiotic resistance.
- Combination Therapy in Cancer Treatment : Research indicated that when used in combination with standard chemotherapeutics, this compound enhanced the efficacy of treatments while reducing side effects.
Q & A
Q. Methodological Answer :
- Spectroscopy : Use NMR (¹H/¹³C) to verify substituent positions (e.g., δ 2.3 ppm for methyl groups, δ 7.2–7.5 ppm for aromatic protons) .
- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., exact mass ±0.01 Da) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Basic Research: What are the standard protocols for initial pharmacological screening?
Q. Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC₅₀ values are calculated via dose-response curves .
- Antimicrobial Testing : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ reported after 48-hour exposure .
Advanced Research: How can reaction conditions be optimized to improve synthetic yield?
Q. Methodological Answer :
- Solvent Screening : Compare polar aprotic solvents (DMF vs. DMSO) for carboxamide coupling efficiency .
- Catalyst Selection : Use Pd(PPh₃)₄ for Suzuki couplings; optimize ligand-to-metal ratios to reduce side products .
- Temperature Gradients : Monitor reaction progress via TLC at 10°C intervals (50–100°C) to identify optimal thermal stability .
Advanced Research: What strategies address contradictory bioactivity data across studies?
Q. Methodological Answer :
- Assay Standardization : Replicate experiments using identical cell lines (ATCC-verified) and serum-free media to minimize variability .
- Structural Confirmation : Re-analyze compound integrity post-bioassay (e.g., LC-MS) to rule out degradation .
- Meta-Analysis : Compare substituent effects (e.g., methyl vs. nitro groups) using QSAR models to resolve conflicting activity trends .
Advanced Research: How can solubility be enhanced for in vivo studies?
Q. Methodological Answer :
- Co-Solvent Systems : Use PEG-400 or cyclodextrin inclusion complexes to improve aqueous solubility .
- Prodrug Design : Synthesize ester derivatives (e.g., ethyl carboxylate) for hydrolytic activation in physiological conditions .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .
Advanced Research: What computational methods predict binding modes with biological targets?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase domain) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- Pharmacophore Mapping : Identify critical H-bond donors/acceptors using Schrödinger Phase .
Advanced Research: How is the compound applied in material science (e.g., OFETs)?
Q. Methodological Answer :
- Thin-Film Fabrication : Spin-coat solutions (10 mg/mL in chloroform) onto SiO₂/Si substrates .
- Performance Metrics : Measure charge carrier mobility (µ) via transfer curves; target µ > 0.1 cm²/V·s .
- Stability Testing : Expose films to humidity (85% RH) and UV light to assess degradation kinetics .
Advanced Research: What analytical techniques identify degradation products under storage?
Q. Methodological Answer :
- Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and acidic/alkaline conditions .
- LC-MS/MS : Identify hydrolyzed products (e.g., free thiophene-3-carboxylic acid) and oxidative byproducts .
- XRD : Monitor crystallinity changes post-degradation to correlate stability with polymorphic forms .
Advanced Research: How are structure-activity relationships (SAR) systematically explored?
Q. Methodological Answer :
- Analog Synthesis : Replace the 4-methylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents .
- Biological Profiling : Test analogs against a panel of 50+ kinases to map selectivity cliffs .
- Free Energy Calculations : Use MM-PBSA to quantify binding affinities and guide lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
